molecular formula C10H9N3O B1432641 5-Phenoxypyrimidin-2-amine CAS No. 99185-52-1

5-Phenoxypyrimidin-2-amine

Cat. No.: B1432641
CAS No.: 99185-52-1
M. Wt: 187.2 g/mol
InChI Key: NHQAZUPGCSAKCE-UHFFFAOYSA-N
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Description

5-Phenoxypyrimidin-2-amine is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Phenoxypyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of specific genes. This modulation can result in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways .

Properties

IUPAC Name

5-phenoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-6-9(7-13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQAZUPGCSAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99185-52-1
Record name 5-phenoxypyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.